Dihydromyrcenol

説明

Historical Context of Dihydromyrcenol’s Emergence in Fragrance Chemistry

This compound was developed by International Flavors & Fragrances (IFF) in the early 1970s. scentspiracy.comcarrementbelle.com It was initially created to impart a fresh and clean scent to functional products such as laundry detergents and soaps. carrementbelle.com Its powerful and versatile character, however, soon led to its adoption in fine perfumery. carrementbelle.com

The introduction of this compound into men's fragrances revolutionized the industry by establishing a new concept of "hygienic freshness". scentspiracy.com One of its earliest and most notable applications was in Paco Rabanne Pour Homme in 1973, where it was used as a booster for the lavender notes, contributing a novel aromatic edge to the classic fougère structure. scentspiracy.comblogspot.comscentxplore.com This was followed by its inclusion in Azzaro pour Homme in 1978, which further solidified its role in men's perfumery. fragrenza.comwiley-vch.defragrantica.comazzaro.com In this fragrance, it was reportedly used at a concentration of 2%. carrementbelle.comfragrenza.com

The 1980s saw a significant increase in the use of this compound. In Drakkar Noir (1982), its concentration was increased, contributing to the fragrance's characteristic fresh and powerful feel. scentspiracy.comblogspot.com The pivotal moment for this compound came with the launch of Cool Water by Davidoff in 1988. carrementbelle.comblogspot.comfragrenza.com This fragrance utilized this compound at an "overdose" level, estimated to be around 20%, which marked the definitive birth of the "new freshness" olfactory trend. scentspiracy.comcarrementbelle.comscentxplore.com This trend moved away from traditional citrus notes and introduced a clean, almost aquatic or ozonic, and long-lasting freshness that would dominate masculine perfumery for years to come and eventually be adopted in unisex and feminine fragrances, such as in CK One. carrementbelle.comblogspot.comfragrenza.com

| Fragrance Name | Year of Launch | Significance in this compound Use | Reported Concentration (approx.) |

|---|---|---|---|

| Paco Rabanne Pour Homme | 1973 blogspot.comwikiparfum.com | First notable application; used to boost lavender and add a new aromatic freshness. scentspiracy.comblogspot.com | 2-5% blogspot.com |

| Azzaro pour Homme | 1978 wiley-vch.defragrantica.com | Early, successful incorporation that solidified its place in men's aromatic fougères. fragrenza.comwiley-vch.de | 2% carrementbelle.comfragrenza.com |

| Drakkar Noir | 1982 scentspiracy.com | Increased dosage, contributing to the powerful "fresh" feel of 80s perfumery. blogspot.com | 10% scentxplore.com |

| Green Irish Tweed | 1985 blogspot.com | Perfected application of this compound, creating a pervasive freshness. blogspot.com | 12-15% (estimated) blogspot.com |

| Cool Water | 1988 carrementbelle.comsylvaine-delacourte.com | Pioneered the "overdose" concept, establishing the "new freshness" trend. carrementbelle.comwiley-vch.de | ~20% scentspiracy.comscentxplore.com |

Academic Significance and Research Trajectory of this compound

The academic and industrial research surrounding this compound has primarily focused on its synthesis and, more recently, its biological activities. Early manufacturing processes were known for having low conversion rates and requiring long reaction times. acs.org Consequently, a significant body of research has been dedicated to optimizing its production.

The synthesis of this compound typically starts from pinane (B1207555), which is derived from turpentine (B1165885). cabidigitallibrary.orgchimia.ch Through pyrolysis, pinane is converted to dihydromyrcene (B1198221), a key intermediate. cabidigitallibrary.orgaeeisp.com The subsequent conversion of dihydromyrcene to this compound can be achieved through several methods, including:

Recent research has expanded beyond synthesis to investigate the biological effects of this compound. A 2024 study explored its impact on skin health, demonstrating that it can increase the expression of involucrin, a protein essential for the skin's protective barrier, in keratinocytes through the Akt signaling pathway. mdpi.com Another study from 2011 investigated its potential hepatoprotective effects in an experimental animal model of acute liver injury. yyu.edu.tr These studies indicate a growing interest in the potential therapeutic applications of this well-established fragrance compound.

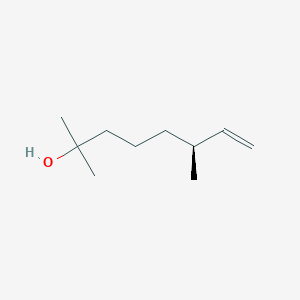

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyloct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNQECSCDATQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029317 | |

| Record name | 1,1,5-Trimethyl-6-heptenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18479-58-8 | |

| Record name | 2,6-Dimethyl-7-octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-7-octen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,5-Trimethyl-6-heptenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L1B02ND9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dihydromyrcenol

Catalytic Synthesis of Dihydromyrcenol from Precursors

The conversion of cis-pinane (B1246623) to dihydromyrcene (B1198221) (3,7-dimethyl-1,6-octadiene) is achieved through pyrolysis, a high-temperature cracking process. foreverest.netquickcompany.in Research indicates that catalytic cracking of pinane (B1207555) is more effective than thermal cracking alone, yielding higher selectivity for the desired dihydromyrcene. cabidigitallibrary.orgresearchgate.net When cis-pinane is fully converted via catalytic methods, the selectivity for dihydromyrcene can exceed 59%. researchgate.net

The process typically involves subjecting cis-pinane to vacuum pyrolysis at temperatures ranging from 800–950°C. quickcompany.in This thermal cracking occurs in a very short time, causing the pinane ring to open and form the open-chain dihydromyrcene. quickcompany.in Following pyrolysis, the crude dihydromyrcene must be purified, usually by vacuum distillation, to separate it from byproducts that have similar boiling points. quickcompany.in

Pyrolysis of cis-Pinane: Conditions and Yield

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | cis-Pinane | foreverest.netcabidigitallibrary.org |

| Process | Vacuum Pyrolysis / Catalytic Cracking | cabidigitallibrary.orgquickcompany.in |

| Temperature | 800–950°C | quickcompany.in |

| Selectivity (Catalytic) | >59% | researchgate.net |

| Crude Yield | ~48% (1 kg crude DHM from 2.083 kg cis-pinane) | quickcompany.in |

| Purification | Vacuum Distillation (600–700 mmHg, 105–117°C) | quickcompany.in |

The final step in the synthesis is the direct hydration of the dihydromyrcene double bond to form this compound (2,6-dimethyl-7-octen-2-ol). rsc.org This reaction follows Markovnikov's rule, where the nucleophilic addition of water to the olefin produces the tertiary alcohol with 100% atom efficiency in theory. rsc.org Various catalytic systems have been developed to improve the efficiency and selectivity of this transformation and to move away from traditional methods that generate significant waste. rsc.orgacs.org

Traditionally, this compound has been prepared by reacting dihydromyrcene with concentrated mineral acids, such as 60–80% sulfuric acid, followed by hydrolysis. chemicalbook.comrsc.orgacs.org Other methods include the addition of formic acid and subsequent saponification of the resulting formate (B1220265) ester, or the addition of hydrogen chloride followed by hydrolysis of the intermediate chloride. chemicalbook.comgoogle.com However, these processes are often viewed as environmentally problematic due to the large quantities of dilute acid waste they generate, which presents issues with equipment corrosion and pollution. rsc.orgacs.org

To address these shortcomings, more advanced acid catalysts have been explored. Keggin-type heteropoly acids, such as H3PW12O40 (HPA), have demonstrated much higher catalytic activity for the hydration of dihydromyrcene compared to conventional catalysts like sulfuric acid. researchgate.netresearchgate.net Another approach involves using trifluoromethanesulfonic acid as a catalyst within ionic liquid media, which can facilitate high selectivity under various reaction conditions. rsc.org

Solid acid catalysts, particularly strong acid cation exchange resins (SACER), have been extensively studied as a recyclable and less corrosive alternative to liquid acids for dihydromyrcene hydration. acs.orgresearchgate.net Resins such as Amberlyst 15 and NKC-9 have been effectively used as catalysts for this reaction. acs.orgaeeisp.comgoogle.com

Studies have been conducted in various reactor types, including batch stirred-tank reactors and pilot-scale jet reactors, to investigate the influence of parameters like temperature, catalyst loading, and reactant molar ratios on the conversion of dihydromyrcene. researchgate.netresearchgate.net For instance, the hydration of dihydromyrcene using NKC-9 resin in subcritical water at 8.0 MPa for 6 hours resulted in a dihydromyrcene conversion of 13.27%. aeeisp.com While effective, research has shown that heteropoly acids can exhibit higher catalytic activity than resins like Amberlyst-15. researchgate.net

Cation Exchange Resins in Dihydromyrcene Hydration

| Catalyst Type | Reactor Type | Key Findings/Conditions | Reference |

|---|---|---|---|

| Amberlyst 15 wet | Batch Stirred-Tank / Jet Reactor | Effective solid acid catalyst. Effects of temperature, catalyst loading, and reactant ratios studied. | acs.orgresearchgate.net |

| NKC-9 | Batch Reactor | Used for hydration in subcritical water. Achieved 13.27% conversion under specific conditions. | aeeisp.com |

| General SACER | Pilot-scale Jet Reactor | Successfully applied for direct hydration, with kinetics described by a pseudo-homogeneous model. | researchgate.netacs.org |

Zeolite catalysts, particularly H-beta zeolite, have emerged as highly selective catalysts for the hydration of dihydromyrcene. researchgate.netresearchgate.net Research has shown that when the reaction is carried out in the presence of a non-protic co-solvent like acetone (B3395972) to create a single-phase system, reasonable conversion rates and excellent selectivity to this compound are achieved. researchgate.netresearchgate.net Some double bond isomerization of the terpene can occur as a side reaction. researchgate.net

A critical factor influencing the catalyst's performance is its hydrophobicity. researchgate.netresearchgate.net Defect-free H-beta zeolite samples with a high hydrophobic character are preferred due to their enhanced adsorption properties for non-polar molecules like dihydromyrcene. researchgate.netresearchgate.net Using these optimized hydrophobic catalysts, yields of this compound greater than 50% with selectivity approaching 100% have been obtained. researchgate.netresearchgate.net Work by Corma's group using a hydrophobic H-Beta catalyst with propanone as a solvent reported a dihydromyrcene conversion of approximately 64% with selectivity over 90% after 24 hours. rsc.org The influence of hydrophobicity was further confirmed in two-phase liquid reaction systems, where the most hydrophobic catalysts delivered the best results. researchgate.netresearchgate.net Other zeolites, such as HZSM-5 and mordenite, have also been cited as potential catalysts for this reaction. google.com

Understanding the reaction kinetics is essential for optimizing the hydration of dihydromyrcene. mt.com Kinetic studies have been performed for this reaction, particularly when catalyzed by strong acid cation exchange resins (SACER). acs.orgresearchgate.netresearchgate.net The experimental data from these studies, conducted in temperature ranges such as 333.15 K to 383.15 K, have been successfully correlated using a pseudohomogeneous (PH) model. acs.orgresearchgate.netresearchgate.net

This kinetic model has shown excellent agreement with experimental results from both batch reactors and pilot-scale jet reactors, indicating that it provides a good representation of the kinetic behavior of this heterogeneous catalytic hydration. acs.orgacs.org The modeling work involved studying the effects of various parameters, including temperature, catalyst loading, and the initial mass ratio of reactants, on the reaction rate. acs.orgresearchgate.net Furthermore, the equilibrium constants for the direct hydration have been calculated based on activities predicted using the UNIFAC group contribution method. acs.orgresearchgate.net

Flow Chemistry Approaches in this compound Synthesis

Flow chemistry offers a more efficient and controlled method for chemical synthesis compared to traditional batch processing. beilstein-journals.org In the context of this compound production, flow chemistry allows for precise control over reaction parameters like temperature, leading to optimized results. symrise.com One notable application is in the continuous hydration of dihydromyrcene to yield this compound. procurementresource.com

This process involves continuously passing a solution of dihydromyrcene and an alcohol, such as isopropanol, over a packed bed reactor containing an acidic resin catalyst. google.com The reaction is typically conducted at elevated temperatures, between 50°C and 120°C. google.com This method allows for high conversion rates within a short time frame. google.com The use of a jet agitator can ensure thorough mixing of the oil and water phases, which is crucial for the reaction's success. chemicalbook.com The continuous inflow of raw materials and outflow of products makes this a highly efficient process with minimal waste. symrise.com

A Chinese patent describes a method for producing this compound from dihydromyrcene using an acidic catalyst in a process that emphasizes a short production cycle and improved yield through the use of a proprietary catalyst and specific raw material ratios. patsnap.com The reaction is carried out at temperatures ranging from 80°C to 120°C with a reaction time of one to three hours. patsnap.com

Alternative this compound Production Routes

Besides direct hydration, several other methods are employed for the industrial production of this compound.

One established route involves the chlorination of dihydromyrcene followed by hydrolysis. foreverest.netforeverest.netforeverest.net This process begins with the hydrochlorination of dihydromyrcene, which can be achieved by introducing dry hydrogen chloride gas. google.comgoogle.com To enhance the reaction, various catalysts such as copper chloride, Lewis acids, and protonic acids have been proposed. google.comgoogle.com

The resulting dihydromyrcenyl chloride is then hydrolyzed to this compound. This hydrolysis is typically carried out in the presence of a basic buffer. google.comgoogle.com A key improvement in this step is the use of a phase transfer catalyst, which significantly enhances the reaction's selectivity and yield. google.comgoogle.com The hydrolysis is generally performed at temperatures between 10°C and 100°C, with 90-100°C being the preferred range. google.com

Another significant production method is the esterification of dihydromyrcene followed by saponification. foreverest.netforeverest.net This process involves reacting dihydromyrcene with a carboxylic acid, such as acetic acid or formic acid, to form a dihydromyrcenyl ester. foreverest.netgoogle.com While various carboxylic acids can be used, acetic acid has shown good results. google.comepo.org The esterification reaction can be catalyzed by a solid catalyst, with ion-exchange resins like sulphonic acid cross-linked polystyrene being particularly effective. google.comepo.org

The dihydromyrcenyl ester is then converted to this compound through saponification and hydrolysis under alkaline conditions. foreverest.netforeverest.net An alternative to direct saponification is a transesterification reaction where the dihydromyrcenyl ester reacts with an alcohol in the presence of a catalyst like an alkoxide (e.g., sodium methoxide) to produce this compound. google.comepo.org

A Chinese patent highlights the indirect hydration method involving esterification with formic acid and subsequent saponification as a common industrial practice, while also noting its drawbacks of low conversion rates and long production cycles. google.com

Derivatization and Further Chemical Reactivity of this compound

This compound's chemical structure, featuring a tertiary alcohol and a terminal double bond, allows for a variety of further chemical transformations.

The oxidation of this compound has been studied in the context of its degradation in the indoor environment, particularly its reaction with ozone (O₃) and hydroxyl radicals (OH). researchgate.net The reaction of this compound with ozone on surfaces like glass has been shown to produce several oxidation products. researchgate.net

Identified products from the surface reaction with ozone include glycolaldehyde, 2,6-dimethyl-5-heptenal, and glyoxal. researchgate.net Other proposed oxidation products based on reaction mechanisms include 2,6-dimethyl-4-heptenal and 6-methyl-7-octen-2-one. researchgate.netresearchgate.net In gas-phase reactions with ozone and OH radicals, identified products include acetone and 2-oxopropanal (methylglyoxal). researchgate.net The use of derivatizing agents has helped in the identification of other complex reaction products. researchgate.netresearchgate.net

The biotransformation of this compound by the larvae of the common cutworm (Spodoptera litura) primarily yields 1,2-epoxy this compound through oxidation at the double bond. scispace.com

Table 1: Oxidation Products of this compound

| Oxidant/System | Identified Products |

|---|---|

| Ozone (O₃) on glass surface | Glycolaldehyde, 2,6-dimethyl-5-heptenal, Glyoxal researchgate.net |

| Ozone (O₃) / OH radical (gas-phase) | Acetone, 2-Oxopropanal (Methylglyoxal) researchgate.net |

| Spodoptera litura (larvae) | 1,2-Epoxy this compound scispace.com |

| Ozone (O₃) on surfaces (outlet gas) | Formaldehyde core.ac.uk |

| Ozone (O₃) on surfaces (surface extraction) | 2-Butanone, 2-Pentanone, Glyoxal core.ac.uk |

The methoxycarbonylation of this compound has been investigated using a palladium-based catalytic system. chemicalbook.comchemicalbook.com Specifically, the reaction is carried out in the presence of a catalyst system comprising [PdCl₂(PPh₃)₂]–SnCl₂·2H₂O–2PPh₃. researchgate.netresearchgate.net This reaction can be directed towards the formation of three "linear" esters and a lactone depending on the experimental conditions, such as carbon monoxide pressure (40 or 100 bar), methanol (B129727) concentration, temperature, and reaction duration. researchgate.net

Researchers have demonstrated that it is possible to minimize side reactions like the isomerization of the terminal double bond and the dehydration of the tertiary alcohol function. researchgate.netmolaid.com The cyclocarbonylation of this compound to selectively produce a nine-membered lactone can be achieved using a PdCl₂(PPh₃)₂/SnCl₂·2H₂O catalyst system with 4 Å molecular sieves. researchgate.netresearchgate.net

Table 2: Methoxycarbonylation of this compound

| Catalyst System | Key Conditions | Products |

|---|---|---|

| [PdCl₂(PPh₃)₂]–SnCl₂·2H₂O–2PPh₃ | P(CO) = 40 or 100 bar, varied methanol concentration, temperature, and duration | Linear esters, Lactone researchgate.net |

| PdCl₂(PPh₃)₂/SnCl₂·2H₂O | 4 Å molecular sieves | Nine-membered lactone researchgate.netresearchgate.net |

Molecular Interactions and Biological Activities of Dihydromyrcenol

Cellular and Molecular Mechanisms of Action

Dihydromyrcenol (DHM), a plant-derived terpene, has been the subject of investigation for its effects on cellular processes, particularly within the context of skin biology. Research has focused on its ability to modulate specific signaling pathways that govern cellular differentiation and the expression of structural proteins.

Studies utilizing the HaCaT human keratinocyte cell line have demonstrated that this compound significantly increases the expression of involucrin at both the mRNA and protein levels in a concentration-dependent manner. bohrium.com Involucrin is a critical protein component of the cornified envelope, a structure essential for the integrity and proper function of the skin barrier. bohrium.com The induction of involucrin expression by DHM was confirmed in primary normal human epidermal keratinocytes (NHEK), indicating the effect is not specific to a single cell line. mdpi.com

The Akt signaling pathway, known to be a key regulator of keratinocyte differentiation and skin barrier development, is centrally involved in the mechanism of this compound. bohrium.com Research has established that the DHM-induced increase in involucrin expression is dependent on this pathway. bohrium.com The use of specific inhibitors to block Akt activity was shown to prevent the rise in involucrin mRNA that would otherwise be caused by DHM treatment. bohrium.com This finding highlights the manipulation of the Akt pathway as a crucial element in how this compound exerts its effects on keratinocytes. bohrium.com

Further investigation into the upstream mechanisms of Akt activation identified Fyn, a non-receptor tyrosine kinase from the Src family, as a likely regulator. mdpi.com The Fyn-Akt signaling pathway is required for the induction of involucrin expression by this compound. bohrium.com Inhibition of Fyn kinase, similar to the inhibition of Akt, blocked the DHM-induced increase in involucrin mRNA. bohrium.com Bioinformatics analysis of genes upregulated by DHM treatment also pointed to Fyn as a potential upstream kinase responsible for the observed Akt phosphorylation. mdpi.com

The upregulation of involucrin by this compound is a direct impact on a key marker of keratinocyte terminal differentiation. bohrium.com Beyond involucrin, the effects of DHM on other skin barrier proteins have been noted as intricate. While it was found to increase the expression of filaggrin, another important barrier protein, this effect was not mediated by the Akt pathway. Furthermore, DHM did not promote the expression of loricrin in keratinocytes. In a 3D human skin equivalent model, treatment with this compound resulted in an increased epidermal thickness, suggesting a broader impact on skin structure and barrier function. bohrium.com

Table 1: Summary of this compound's Effects on Keratinocytes

| Experimental System | Parameter Measured | Observed Effect of this compound | Pathway Dependence |

|---|---|---|---|

| HaCaT Keratinocytes | Involucrin mRNA Levels | Significant Increase | Fyn-Akt Dependent |

| HaCaT Keratinocytes | Involucrin Protein Levels | Significant Increase | Fyn-Akt Dependent |

| 3D Human Skin Model | Epidermal Thickness | Increased | Not specified |

| HaCaT Keratinocytes | Filaggrin Expression | Increased | Akt-Independent |

While this compound clearly interacts with and modulates intracellular signaling enzymes such as Fyn and Akt, the broader scientific literature does not extensively detail its direct biophysical interactions with cellular membranes. bohrium.commdpi.com Similarly, specific binding studies to identify direct interactions with other cellular receptors are not prominently featured in available research, which has primarily focused on the downstream effects of the Fyn-Akt signaling cascade in keratinocytes.

Modulation of Involucrin Expression in Keratinocytes

Bioactivity in Experimental Biological Systems

Beyond its effects on skin cells, this compound has demonstrated bioactivity in other experimental models, notably exhibiting protective effects on the liver. In a rat model of acute hepatic injury induced by carbon tetrachloride, this compound was shown to have a significant hepatoprotective effect. yyu.edu.tr Histopathological evaluation revealed that rats treated with this compound after carbon tetrachloride exposure had significantly reduced ballooning degeneration and fewer apoptotic cells in their liver tissue. yyu.edu.tr The serum levels of liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage, were consistent with the observed histological improvements. yyu.edu.tr

Table 2: Hepatoprotective Effects of this compound

| Experimental Model | Inducing Agent | Parameter | Observation |

|---|---|---|---|

| Sprague-Dawley Rats | Carbon Tetrachloride | Ballooning Degeneration | Significantly Decreased |

| Sprague-Dawley Rats | Carbon Tetrachloride | Apoptotic Liver Cells | Significantly Decreased |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Involucrin |

| Akt (Protein kinase B) |

| Fyn kinase |

| Filaggrin |

| Loricrin |

| Carbon tetrachloride |

| Alanine aminotransferase (ALT) |

Hepatoprotective Effects in Models of Acute Hepatic Injury

This compound has demonstrated protective effects in experimental models of acute liver damage. Studies utilizing rodent models have shown that this compound can mitigate the harmful effects of known hepatotoxins, suggesting a potential role in protecting liver cells from injury.

In a significant study investigating acute hepatic injury, this compound was shown to counteract liver damage induced by carbon tetrachloride (CCl₄) in rats. scienomics.comperfumerflavorist.com Carbon tetrachloride is a potent hepatotoxin widely used in experimental models to induce liver injury that mimics aspects of acute liver failure in humans. researchgate.netresearchgate.net The administration of CCl₄ typically leads to elevated levels of serum liver enzymes, which are indicative of hepatocellular damage. researchgate.net Research showed that treatment with this compound significantly reduced the CCl₄-induced elevation of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST). perfumerflavorist.com

Histopathological examination of the liver tissue from the CCl₄-treated group revealed severe damage, including ballooning degeneration and an increased number of apoptotic cells. perfumerflavorist.com However, the group treated with this compound showed a significant decrease in the extent of this tissue damage, with a marked reduction in both ballooning degeneration and the count of apoptotic cells. perfumerflavorist.com These findings suggest that this compound has a notable hepatoprotective effect against CCl₄-induced toxicity. scienomics.comperfumerflavorist.com

Table 1: Effect of this compound on Serum Liver Enzyme Levels in CCl₄-Induced Hepatic Injury in Rats

| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

|---|---|---|

| Control | 45.1 ± 3.2 | 110.2 ± 11.4 |

| Carbon Tetrachloride (CCl₄) | 289.3 ± 45.1 | 544.7 ± 65.2 |

| CCl₄ + this compound | 112.5 ± 21.3 | 250.6 ± 33.8 |

Data adapted from experimental studies. Values are represented as mean ± standard deviation.

The hepatotoxicity of carbon tetrachloride is primarily mediated by its metabolic activation by cytochrome P450 enzymes, leading to the formation of highly reactive free radicals, such as the trichloromethyl radical (·CCl₃). nih.gov These free radicals initiate a cascade of events, most notably lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. researcher.lifebrainpost.co This process damages the structural integrity of liver cells, leading to membrane permeability, loss of function, and ultimately, cell death. brainpost.cochemcom.be

The protective mechanism of this compound against CCl₄-induced damage is linked to its antioxidant properties. By mitigating the oxidative stress caused by CCl₄-derived free radicals, this compound helps to inhibit the process of lipid peroxidation. perfumerflavorist.comresearcher.life The observed reduction in apoptotic cells in liver tissue following this compound treatment in CCl₄-exposed rats supports this mechanism. perfumerflavorist.com By neutralizing free radicals, this compound helps preserve the antioxidant defense system of the liver and reduces the chain reaction of oxidative damage, thereby protecting hepatocytes from injury and death. perfumerflavorist.comchemcom.be

Olfactory Receptor Interactions and Perception Mechanisms

This compound is a widely used fragrance ingredient, valued for its powerful and fresh scent profile. nih.govwikipedia.orgoup.com Its perception as an odor begins with a complex interaction between the molecule and specific olfactory receptors located in the nasal epithelium. leffingwell.com

The perceived scent of a molecule is intrinsically linked to its chemical structure. perfumerflavorist.com this compound, chemically known as 2,6-dimethyloct-7-en-2-ol, is a monoterpenoid tertiary alcohol. Its structure is responsible for its characteristic fresh, citrusy (lime-like), and floral (lavender-like) odor. nih.govwikipedia.org

Structure-odor relationships can be observed by comparing this compound to its constitutional isomers, such as citronellol. While both are monoterpenoid alcohols, subtle differences in their molecular structure lead to distinct olfactory profiles. This compound possesses a strong lime and fresh character, whereas citronellol is perceived as having a more rosy and lemony scent. This illustrates the principle that minor variations in molecular geometry, such as the position of a double bond or a hydroxyl group, can significantly alter the interaction with olfactory receptors and thus change the perceived odor. perfumerflavorist.com

The detection of odorants is mediated by a large family of G-protein-coupled receptors (GPCRs), known as olfactory receptors (ORs). Each OR can be activated by a specific set of molecules, and the brain interprets the combinatorial pattern of activated receptors as a distinct smell. wikipedia.org

Research has identified this compound as an agonist for the human olfactory receptor OR1D2. This receptor is known to be broadly tuned, meaning it can be activated by a variety of different odorant molecules. In a screening campaign of over 1100 molecules, OR1D2 was activated by 77 of them, one of the highest hit rates recorded for an OR. This compound was identified as one of the activators for this receptor, with a reported logEC₅₀ value of -4.51 ± 0.26, indicating its potency in activating OR1D2. The activation of specific receptors like OR1D2 by this compound is the foundational molecular event that leads to the neural signals ultimately perceived as its characteristic fresh, citrusy scent. leffingwell.com

The odor detection threshold is the minimum concentration of a substance that can be detected by the sense of smell. This threshold is not solely dependent on the binding affinity between an odorant and its receptor. It is also heavily influenced by the transport of the volatile organic compound (VOC) from the air to the olfactory receptors, which are covered in a layer of mucus.

Models of odor detection thresholds often incorporate principles of selective transport. These models suggest that a significant portion of the variation in detection thresholds among different molecules can be accounted for by their physicochemical properties, which govern their transport from the gas phase to the aqueous mucus layer and potentially their interaction with odorant-binding proteins (OBPs). oup.com Key molecular descriptors in these models include measures of solute size and the ability to interact through dispersion forces. The molecular structure of this compound—its size, volatility, and solubility characteristics—dictates its efficiency in traversing the air and mucus to reach the olfactory receptors. perfumerflavorist.com Therefore, its odor detection threshold is a function of both this selective transport process and its specific binding affinity for receptors like OR1D2.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Carbon tetrachloride |

| Citronellol |

| This compound (2,6-dimethyloct-7-en-2-ol) |

Environmental Fate and Atmospheric Chemistry of Dihydromyrcenol

Dihydromyrcenol, a prevalent synthetic fragrance compound, is widely used in a variety of consumer products, leading to its release into both indoor and outdoor environments. Its subsequent chemical transformations in the atmosphere and interactions with indoor surfaces are critical determinants of its environmental impact and its role in air quality. This section explores the degradation pathways of this compound in the gas phase and its behavior on indoor surfaces.

Toxicological and Safety Assessment of Dihydromyrcenol

Risk Assessment Methodologies and Models

Risk assessment of Dihydromyrcenol integrates data from various sources to determine safe exposure levels. This process relies on established methodologies and sophisticated models to predict and confirm the absence of adverse effects under normal conditions of use. Key components of this assessment include read-across strategies, exposure estimation models, and human patch testing.

In the safety assessment of fragrance ingredients like this compound, read-across strategies are valuable tools for filling data gaps. researchgate.net This approach uses toxicological data from structurally similar compounds to make predictions about the target substance. The Research Institute for Fragrance Materials (RIFM) has developed a tiered system for chemical classification based on functional groups, structural similarity, and metabolic pathways to identify appropriate read-across candidates. researchgate.net This systematic approach allows for the efficient evaluation of a large number of fragrance materials by leveraging existing data, thereby reducing the need for extensive animal testing. researchgate.net

To accurately assess the risk of fragrance ingredients, it is essential to estimate the total consumer exposure from all potential sources. The Creme RIFM aggregate exposure model is a sophisticated tool used for this purpose. cremeglobal.comrifm.orgcremeglobal.com This probabilistic model utilizes real-world data on consumer habits, product formulations, and usage patterns to provide a realistic estimate of aggregate exposure to fragrance ingredients across multiple product types. rifm.orgcremeglobal.com The model considers various routes of exposure, including dermal, inhalation, and oral, and accounts for the co-use of different products. rifm.org This data-driven approach avoids overly conservative assumptions and provides a more accurate understanding of real-world exposure levels, which have been shown to be very low for most fragrance ingredients. rifm.orgnih.gov

The Human Repeated Insult Patch Test (HRIPT) is a standard method used in the fragrance industry to confirm the absence of skin sensitization potential of a substance in humans. nih.govnih.gov The RIFM has a standard protocol for HRIPT which involves an induction phase and a challenge phase to assess if a substance induces an allergic reaction on the skin. nih.gov In the induction phase, the test material is repeatedly applied to the same skin site. eurofins.com After a rest period, a challenge patch is applied to a new site to determine if sensitization has occurred. eurofins.com

While specific HRIPT results for this compound are not publicly detailed, the RIFM's comprehensive safety assessment of this ingredient would include an evaluation of its skin sensitization potential. rifm.orgnih.gov The general experience with HRIPTs in the fragrance industry shows that the induction of new allergies is a rare event, indicating that the predictive models used to set safe doses for these tests are effective. researchgate.net A negative outcome in a properly conducted HRIPT provides strong evidence that a substance is not a skin sensitizer (B1316253) at the tested concentration. nih.gov

In Silico and In Vitro Toxicological Screening

Computational (in silico) and cell-based (in vitro) methods are increasingly used in toxicological screening to predict potential hazards and reduce reliance on animal testing. These approaches are integral to the early stages of safety assessment for fragrance ingredients like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure. nih.gov In toxicology, QSAR is used to forecast various endpoints, including skin sensitization. nih.govmdpi.com These models are built by correlating the structural features of a large set of chemicals with their known toxicological effects. mdpi.com For skin sensitization, QSAR models can help in the early identification of potential hazards, guiding further testing and risk assessment. frontiersin.orgresearchgate.net

While specific QSAR predictions for this compound's toxicity endpoints are not detailed in the available literature, the development of robust QSAR models is a key area of research in chemical safety assessment. frontiersin.orgresearchgate.net These in silico tools are part of a broader strategy to develop non-animal approaches for safety evaluation. researchgate.net

The potential for a substance to cause adverse effects on a developing fetus is a critical aspect of its safety assessment. A developmental toxicity study of this compound was conducted in pregnant Sprague-Dawley rats. nih.gov In this study, the animals were administered oral doses of 0, 250, 500, or 1000 mg/kg/day during gestation days 7 to 17. nih.gov

The results indicated no selective developmental toxicity. nih.gov At the highest dose of 1000 mg/kg/day, there was evidence of maternal toxicity, including reduced body weight gain and feed consumption. nih.gov This was associated with minimal fetal effects, such as a slight reduction in fetal body weight and reversible variations in bone ossification. nih.gov Based on these findings, the maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) for this compound was established at 1000 mg/kg/day, and the No-Observed-Effect Level (NOEL) was 500 mg/kg/day. nih.gov

Table 1: Developmental Toxicity Study of this compound in Rats

| Dosage (mg/kg/day) | Maternal Effects | Fetal Effects |

|---|---|---|

| 0 (Control) | No adverse effects observed. | No adverse effects observed. |

| 250 | No adverse effects observed. | No adverse effects observed. |

| 500 | No adverse effects observed. | No adverse effects observed. |

| 1000 | Reduced mean body weight gain (5% vs. controls), significantly reduced feed consumption. | Minimal reduction in fetal body weight (~3%), reversible variations in ossification, increase in supernumerary thoracic ribs. |

Data from Politano et al. (2009) nih.gov

Allergic and Sensitization Potential

This compound is considered to have a low potential for dermal sensitization. scentspiracy.com However, it is classified as a skin irritant. scentspiracy.comchemtexusa.com Prolonged or repeated skin contact may lead to mild inflammation or contact dermatitis, characterized by redness, swelling, and blistering. scbt.com

Assessment of T-cell Mediated and IgE-Mediated Sensitization

Skin sensitization, or contact hypersensitivity, is a T-cell-mediated immune response. researchgate.net It occurs when a substance penetrates the skin and triggers an inflammatory reaction driven by T-cells. researchgate.net In contrast, Type I allergic reactions are mediated by Immunoglobulin E (IgE) antibodies and involve the activation of mast cells, leading to the release of inflammatory mediators like histamine. nih.govyoutube.com

Specific studies detailing the T-cell mediated and IgE-mediated sensitization potential of this compound are not extensively available in the public domain. The primary focus of safety assessments for fragrance ingredients like this compound is typically on contact hypersensitivity (a T-cell mediated response) through methods like the Local Lymph Node Assay (LLNA). vigon.comnih.gov

Local Lymph Node Assay (LLNA) Results and EC3 Values

The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of a chemical. nih.gov This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. cdc.gov The result is quantified as an EC3 value, which is the estimated concentration of a chemical required to induce a threefold stimulation of lymph node cell proliferation compared to controls. nih.govecetoc.org A lower EC3 value indicates a more potent sensitizer. cdc.gov

Direct LLNA results and a specific EC3 value for this compound are not reported in the available literature. However, a study on a structurally related substance using the LLNA (OECD 429) found no evidence of a skin sensitization response. vigon.com This result is supported by other animal and human studies conducted with different structural analogues. vigon.com

Regulatory Frameworks and Expert Panel Safety Evaluations (e.g., RIFM, REACH)

The safety of this compound as a fragrance ingredient has been evaluated by several international regulatory bodies and expert panels. The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound. nih.gov The RIFM Expert Panel is an independent group of academic scientists that reviews toxicological and dermatological data to ensure the safe use of fragrance ingredients. nih.govresearchgate.net Their assessments are a key component of the International Fragrance Association (IFRA) Standards, which set guidelines for the safe use of fragrance materials. scentspiracy.com

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is fully registered. scentspiracy.comnih.gov The European Chemicals Agency (ECHA) classifies it as causing skin irritation (H315) and serious eye irritation (H319). scentspiracy.com This aligns with data indicating it can be a mild skin irritant and moderately irritating to the eyes. vigon.comscbt.com

In Canada, this compound is listed on the Domestic Substances List (DSL). scbt.com It is also included in the International Council of Chemical Associations (ICCA) High Production Volume List and the OECD Representative List of High Production Volume (HPV) Chemicals. scbt.com

Table 2: Summary of Regulatory and Expert Panel Status for this compound

| Organization/Framework | Status/Classification | Reference |

|---|---|---|

| RIFM (Research Institute for Fragrance Materials) | Safety assessment completed | nih.gov |

| IFRA (International Fragrance Association) | Allowed in most product categories under specific guidance | scentspiracy.com |

| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | Fully registered in the EU | scentspiracy.comnih.gov |

| ECHA (European Chemicals Agency) Classification | H315: Causes skin irritation H319: Causes serious eye irritation | scentspiracy.com | | Canada DSL (Domestic Substances List) | Listed | scbt.com | | ICCA/OECD HPV Chemicals Lists | Listed | scbt.com |

Advanced Analytical and Spectroscopic Characterization in Dihydromyrcenol Research

Spectroscopic Techniques for Molecular Interaction and Compositional Analysis

Spectroscopy is a cornerstone in the study of dihydromyrcenol, offering non-destructive ways to analyze its composition and interactions with other molecules. Techniques that measure the interaction of molecules with electromagnetic radiation provide detailed information about chemical structure and the surrounding chemical environment.

Application of Vibrational Spectroscopy

FTIR spectroscopy has been used to characterize this compound in various states. scientific.netresearchgate.net For instance, spectra obtained from neat samples in capillary cells or using attenuated total reflectance (ATR) provide a fundamental reference for the compound. scientific.net More advanced applications involve using techniques like transmission FTIR (T-FTIR) to study the interactions of this compound with surfaces. Research has shown that this compound adsorbs onto hydroxylated SiO2 surfaces, a proxy for indoor glass, through both O-H and π hydrogen bonding. google.comnih.gov This interaction can be monitored by observing shifts in the vibrational frequencies of the surface hydroxyl groups and the molecule itself. google.com Specifically, the adsorption of this compound causes a blue shift in the stretching frequency of the surface hydroxyl groups, indicating a strong interaction. google.com

Raman spectroscopy offers complementary information to FTIR and has also been used to provide a characteristic spectrum for this compound. scientific.netnih.gov Like FTIR, it can be employed for in-line analysis in chemical processes, offering real-time monitoring of reactions involving this compound. google.com

Femtosecond Thermal Lens Spectroscopy (FTLS) for Fragrance Accord Analysis

Femtosecond Thermal Lens Spectroscopy (FTLS) is an advanced thermo-optical technique used to analyze complex liquid mixtures like fragrance accords, where this compound is a common ingredient. google.commdpi.comacs.org This method measures the heat dissipated by a sample after being excited by an ultrashort laser pulse, providing insights into the mixture's thermo-optical properties. mdpi.comresearchgate.net

Recent studies have introduced a metric called the Femtosecond Thermal Lens Integrated Magnitude (FTL-IM), derived from the integrated signal area, which offers a direct measure of the total thermo-optical response. google.commdpi.com This approach allows for the rapid, quantitative analysis of fragrance accords, linking the bulk properties of the mixture to its specific composition. google.com In analyses of citrus fragrance accords, this compound, along with other alcohols like rhodinol (B90239) and geraniol, exhibits a characteristic "W" shaped curve in dual-beam Z-scan measurements. researchgate.net This signature indicates that these molecules dissipate heat efficiently through convection. researchgate.net The FTLS method can distinguish the baseline contributions of individual components and identify the dominant, sometimes non-linear, effects of highly active species within the accord. google.commdpi.com

Chromatographic Techniques for Separation and Stereochemical Analysis

Chromatography is an essential technique for separating the components of a mixture. In the context of this compound, it is not only used for purification and quantification but also for the challenging task of analyzing its stereoisomers.

High-Performance Liquid Chromatography (HPLC) in Enantiomeric Studies

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating, identifying, and quantifying components in a mixture. When coupled with a chiral stationary phase (CSP), it becomes a critical tool for separating enantiomers—stereoisomers that are non-superimposable mirror images of each other. This compound possesses a chiral center, meaning it can exist as two enantiomers.

The separation of enantiomers is crucial in the fragrance industry, as different stereoisomers of a molecule can have distinct odors. researchgate.net Chiral HPLC methods are developed by using polysaccharide-based columns and various mobile phases (normal-phase, reversed-phase, or polar organic) to achieve separation. mdpi.com The success of the separation and the elution order of the enantiomers can be highly dependent on the specific column and the composition of the mobile phase, including the use of additives. mdpi.com While HPLC is a standard technique for analyzing products from reactions involving this compound, such as in the analysis of ozonolysis products collected on DNPH cartridges, specific studies detailing the direct enantiomeric separation of this compound using chiral HPLC are not prevalent in the reviewed literature. However, the principles of chiral HPLC are widely applied to other chiral fragrance ingredients and represent the standard approach for such stereochemical analysis. scientific.net

Mass Spectrometry for Reaction Product Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for identifying unknown compounds, and when coupled with a separation technique like Gas Chromatography (GC), it provides comprehensive analysis of complex mixtures.

GC-MS is the predominant method used to elucidate the products formed from the atmospheric degradation of this compound. Studies investigating the gas-phase reactions of this compound with hydroxyl (OH) radicals and ozone (O3) have identified numerous smaller, oxygenated products. To facilitate the identification of products containing carbonyl, carboxyl, and hydroxy functional groups, which can be difficult to analyze directly, derivatizing agents are often used. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the original products into derivatives that are more amenable to GC-MS analysis, allowing for unambiguous molecular weight determination and functional group identification.

The biotransformation of this compound by insects has also been studied using GC-MS, revealing that organisms can metabolize the compound into products like 1,2-epoxy this compound and 3-hydroxythis compound.

Table 1: Identified Reaction Products of this compound via Mass Spectrometry This interactive table summarizes the products identified from the reaction of this compound with various reactants, as determined by mass spectrometry techniques.

| Reactant | Identified Product | Analytical Method | Reference |

| OH Radical | Acetone (B3395972) | GC-MS with PFBHA/BSTFA derivatization | , |

| OH Radical | 2-Methylpropanal | GC-MS with PFBHA/BSTFA derivatization | , |

| OH Radical | Ethanedial (Glyoxal) | GC-MS with PFBHA/BSTFA derivatization | , |

| OH Radical | 2-Oxopropanal (Methylglyoxal) | GC-MS with PFBHA/BSTFA derivatization | , |

| Ozone (O3) | Acetone | GC-MS with PFBHA/BSTFA derivatization | , |

| Ozone (O3) | Ethanedial (Glyoxal) | GC-MS with PFBHA/BSTFA derivatization | , |

| Ozone (O3) | 2-Oxopropanal (Methylglyoxal) | GC-MS with PFBHA/BSTFA derivatization | , |

| Ozone (O3) | 6-methyl-5-hepten-2-one | TD-GC/MS | , |

| Spodoptera litura (larvae) | 1,2-epoxy this compound | GC-MS | |

| Spodoptera litura (larvae) | 3-hydroxythis compound | GC-MS |

Compound Index

Biotechnological Approaches for Sustainable Dihydromyrcenol Production

Investigation of Biosynthetic Pathways and Metabolic Engineering for Terpenoids

While a direct microbial biosynthetic pathway for dihydromyrcenol is not prominently established, the foundation for its potential bio-production lies in the broader field of terpenoid biosynthesis and metabolic engineering. researchgate.netscience.gov Terpenoids are a vast class of natural products synthesized from universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com

Microorganisms naturally produce these precursors through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway. researchgate.netresearchgate.net Glycolysis provides the initial molecules for both pathways. nih.gov

Mevalonate (MVA) Pathway: Primarily found in eukaryotes, archaea, and the cytoplasm of plants, this pathway starts from acetyl-CoA. nih.gov

Methylerythritol Phosphate (MEP) Pathway: Common in bacteria, green algae, and plant plastids, this pathway begins with glyceraldehyde 3-phosphate (G3P) and pyruvate. nih.gov

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of terpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netresearchgate.net These microorganisms are considered industrial workhorses due to their well-understood genetics and rapid growth. researchgate.net Engineering efforts focus on several key areas:

Pathway Optimization: Enhancing the expression of rate-limiting enzymes and introducing heterologous genes to create more efficient pathways. researchgate.net

Precursor Supply Enhancement: Overexpressing genes in the upstream MVA or MEP pathways to increase the intracellular pool of IPP and DMAPP, thereby driving more flux towards the desired terpenoid product. researchgate.net

Reducing Competing Pathways: Deleting or down-regulating genes involved in metabolic pathways that divert precursors away from terpenoid synthesis.

These strategies have been successfully applied to produce various high-value terpenoids, demonstrating the potential for developing microbial "cell factories" for sustainable chemical production from simple carbon sources like glucose or glycerol. mdpi.comnih.gov While current industrial production of this compound relies on chemical synthesis from biomass, the advancements in metabolic engineering provide a framework for future development of a fully fermentative production route.

Sustainable Production from Biomass-Derived Feedstocks (e.g., Turpentine)

The current most sustainable and industrially significant method for producing this compound utilizes turpentine (B1165885), a renewable feedstock derived from pine trees. symrise.comgoogle.com This process is a prime example of upcycling, as the primary source of turpentine is Crude Sulfate Turpentine (CST), a byproduct of the Kraft pulp and paper manufacturing process. symrise.comchimia.checsa-chemicals.ch This turns a residual material from one industry into a valuable starting material for another. symrise.com

The production of this compound from turpentine is a multi-step chemical process that leverages the main components of turpentine, α-pinene and β-pinene. chimia.checsa-chemicals.ch

Table 1: Typical Composition of Turpentine from Pine

| Component | Percentage Composition | Reference |

| Alpha-pinene | up to 70% | ecsa-chemicals.ch |

| Beta-pinene | 5 - 30% | ecsa-chemicals.ch |

| Delta-3-Carene | 5 - 20% | ecsa-chemicals.ch |

| Camphene | up to 2% | ecsa-chemicals.ch |

| Dipentene/Limonene | Variable | ecsa-chemicals.ch |

| Terpinolene | Variable | ecsa-chemicals.ch |

Note: The exact composition varies depending on the pine species and geographical location. chimia.ch

The synthesis process from turpentine to this compound can be summarized as follows:

Fractional Distillation: Turpentine is first purified and separated through fractional distillation to isolate high-purity α-pinene and β-pinene. ecsa-chemicals.chgoogle.com

Hydrogenation: α-pinene is hydrogenated, typically in the presence of a catalyst like Raney Nickel, to produce pinane (B1207555). justia.comquickcompany.ingoogle.com The cis-isomer of pinane is particularly useful for the next step. justia.com

Pyrolysis: The resulting pinane is subjected to high-temperature thermal cracking (pyrolysis). justia.comforeverest.net This process breaks the ring structure of pinane to form a mixture of hydrocarbons, with the primary product being dihydromyrcene (B1198221) (also known as 3,7-dimethyl-1,6-octadiene or citronellene). justia.comchemicalbook.com

Hydration: Finally, dihydromyrcene is converted to this compound. This can be achieved through several methods, including direct hydration with aqueous sulfuric acid or a two-step process involving the addition of formic acid followed by saponification. chimia.chchemicalbook.com

Table 2: Overview of Chemical Synthesis Steps from α-Pinene to this compound

| Step | Starting Material | Key Reagents/Conditions | Main Product | Reference |

| 1. Hydrogenation | α-Pinene | H₂, Raney Nickel Catalyst, 80-130°C, 5-25 kgs/cm² pressure | cis-Pinane (B1246623) | quickcompany.in |

| 2. Pyrolysis | cis-Pinane | Vacuum, 800-950°C | Dihydromyrcene | quickcompany.in |

| 3. Hydration | Dihydromyrcene | Concentrated sulfuric acid, low temperature | This compound | chimia.ch |

This pathway, which starts from a renewable byproduct of the forestry industry, represents a significant example of green chemistry in the fragrance sector. symrise.comfirmenich.ch Companies have further optimized this process using technologies like flow chemistry to improve efficiency and minimize waste. symrise.com

Future Research Directions and Emerging Challenges in Dihydromyrcenol Science

Further Elucidation of Complex Biological Pathways and In Vivo Studies

While dihydromyrcenol has a long history of use in consumer products, a comprehensive understanding of its metabolic fate and biological interactions in vivo is still developing. Future research will need to focus on elucidating the complex pathways through which it is processed in the body and its potential physiological effects.

Current knowledge suggests that, like other terpenoid tertiary alcohols, this compound likely undergoes two primary metabolic processes in humans and animals. scbt.com The primary route is conjugation with glucuronic acid, which increases water solubility and facilitates excretion through urine and feces. scbt.com A secondary pathway may involve allylic oxidation by cytochrome P450 enzymes, leading to the formation of more polar diol metabolites, which can also be excreted directly or after conjugation. scbt.com

However, detailed in vivo studies are necessary to confirm the specific metabolites of this compound, their distribution in tissues, and their rates of elimination. Such research would provide a more precise understanding of its pharmacokinetics.

A recent compelling area of research has highlighted a potential role for this compound in skin health. A study has shown that this compound can modulate the expression of involucrin, a key protein in the formation of the skin's cornified envelope, through the Akt signaling pathway in keratinocytes. mdpi.com This finding suggests that this compound may have applications in enhancing the skin's barrier function. Further in vivo studies are warranted to explore this potential dermatological application and to understand the underlying molecular mechanisms more thoroughly.

Table 1: Known and Hypothesized Metabolic Pathways of this compound

| Metabolic Process | Description | Potential Metabolites |

| Phase II Metabolism | Conjugation of the tertiary alcohol group with glucuronic acid. scbt.com | This compound-glucuronide |

| Phase I Metabolism | Allylic oxidation of the terpene structure. scbt.com | Polar diol metabolites |

Advanced Understanding of Indoor Air Chemistry and Associated Health Impacts

This compound is a volatile organic compound (VOC) that is released into the indoor environment from a wide range of consumer products, including cleaners, air fresheners, and personal care items. As such, it contributes to the complex chemical landscape of indoor air. An emerging area of research is the investigation of the atmospheric chemistry of fragrance VOCs and the potential health impacts of their degradation products.

While specific studies on the indoor air chemistry of this compound are limited, it is known that terpenes and other VOCs can react with indoor oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃•). These reactions can lead to the formation of secondary organic aerosols (SOAs) and other oxygenated VOCs, which can have implications for indoor air quality and human health. The health effects of these secondary pollutants are an area of active investigation.

Future research should focus on several key areas:

Reaction Kinetics: Determining the reaction rates of this compound with major indoor oxidants to predict its atmospheric lifetime and transformation pathways.

Product Identification: Identifying the specific chemical products formed from the oxidation of this compound in indoor environments.

Health Impacts: Assessing the potential health effects, such as respiratory or skin irritation, of the identified degradation products through toxicological studies.

Development of Novel and Green Synthetic Routes

The industrial synthesis of this compound has traditionally relied on chemical processes that can have environmental drawbacks. For instance, a common method involves the hydration of dihydromyrcene (B1198221) using large quantities of strong acids like sulfuric acid, which generates significant amounts of acidic waste. google.com While alternative methods, such as transesterification, have been developed to be more environmentally benign, there is a growing demand for even more sustainable and "green" synthetic routes. google.com

The future of this compound synthesis lies in the adoption of biotechnological approaches, which are increasingly being used for the production of other terpenoids. nih.govmdpi.com Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of fragrance compounds. researchgate.netnih.gov

Table 2: Comparison of this compound Synthesis Methods

| Synthesis Route | Description | Advantages | Challenges |

| Traditional Chemical Synthesis | Hydration of dihydromyrcene using strong acids. google.com | Established, high-volume production. | Generates acidic waste, environmental concerns. google.com |

| Improved Chemical Synthesis | Transesterification processes. google.com | Reduced waste, potentially more environmentally friendly. google.com | May require specific catalysts and reaction conditions. |

| Future Biotechnological Routes | Microbial fermentation using engineered E. coli or S. cerevisiae. nih.govmdpi.comnih.gov | Sustainable, uses renewable feedstocks, potentially lower energy consumption. nih.govmdpi.com | Scaling up production, optimizing yields, and cost-competitiveness. nih.gov |

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes, such as terpene synthases, that can produce this compound or its precursors.

Metabolic Pathway Engineering: Genetically engineering microorganisms to enhance the metabolic flux towards this compound production. mdpi.comresearchgate.net

Fermentation Optimization: Developing efficient and scalable fermentation processes for the microbial production of this compound.

These green synthetic routes have the potential to significantly reduce the environmental footprint of this compound production and meet the growing consumer demand for sustainable ingredients. nih.govmdpi.com

Comprehensive Structure-Activity-Relationship Studies for Diverse Applications

The primary application of this compound is in the fragrance industry, where its fresh, citrusy, and floral-lavender scent is highly valued. scentspiracy.comthegoodscentscompany.comfraterworks.com However, a deeper understanding of the relationship between its molecular structure and its olfactory properties could lead to the development of novel fragrance ingredients with enhanced or modified scent profiles.

This compound possesses an asymmetric carbon atom, meaning it exists as a pair of enantiomers. scentree.co Currently, the racemic mixture (an equal mixture of both enantiomers) is typically used in perfumery. scentree.co A key area for future research is the separation and characterization of the individual enantiomers to determine if they have distinct odor profiles. This could lead to the use of a specific enantiomer to achieve a desired scent effect.

Comprehensive structure-activity relationship (SAR) studies could systematically explore how modifications to the this compound molecule affect its:

Odor Character: How changes in functional groups or stereochemistry alter the perceived scent.

Odor Intensity and Threshold: The relationship between molecular structure and the concentration at which the odor is detectable.

Longevity and Substantivity: How structural features influence the persistence of the fragrance on skin or fabric.

Furthermore, the discovery of this compound's effects on keratinocytes opens up a new avenue for SAR studies related to its biological activity. mdpi.com Research could investigate which parts of the molecule are essential for its interaction with the Akt signaling pathway and how its structure could be modified to enhance its skin barrier-promoting effects.

Exploration of Novel Biological and Pharmacological Applications

Beyond its established role in fragrances, the potential biological and pharmacological applications of this compound remain largely unexplored. The class of compounds to which it belongs, terpenoids, is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net This provides a strong rationale for investigating whether this compound possesses similar properties.

A significant breakthrough in this area is the recent finding that this compound can increase the production of involucrin in keratinocytes, suggesting a potential application in dermatology for improving skin barrier function. mdpi.com This discovery paves the way for further research into its use in cosmetic and therapeutic skincare products.

Future research should be directed towards screening this compound for a variety of biological activities, including:

Antimicrobial Activity: Investigating its efficacy against a range of bacteria and fungi, which could lead to its use as a preservative or active ingredient in personal care products. While a study has shown the antibacterial activity of dihydromyricetin, a flavonoid, similar studies on the terpenoid this compound are needed. nih.gov

Anti-inflammatory Properties: Assessing its ability to modulate inflammatory pathways, which could be relevant for treating skin conditions with an inflammatory component. Many plant-derived compounds, including other terpenes, are known to have anti-inflammatory effects.

Antioxidant Activity: Determining its capacity to neutralize free radicals, which could be beneficial for protecting the skin from oxidative stress.

The exploration of these novel applications could significantly expand the utility of this compound beyond the fragrance industry and into the realms of cosmetics, dermatology, and potentially even medicine.

Q & A

Q. What standardized analytical methods are recommended for assessing Dihydromyrcenol purity in synthetic chemistry?

To evaluate this compound purity, researchers should follow the QB/T 1508-2011 standard, which specifies gas chromatography (GC) for quantitative analysis and nuclear magnetic resonance (NMR) for structural verification. Ensure calibration with certified reference materials and report precision to one significant digit beyond instrument capability (e.g., ±0.01% for GC) . For reproducibility, document solvent systems, column types, and retention times.

Q. How should experimental conditions be optimized for this compound esterification reactions?

A 2012 study demonstrated that esterification with maleic anhydride requires strict control of:

- Catalyst dosage : 1-2% w/w of reactants to favor diester formation.

- Temperature : 110°C for monoesterification; higher temperatures risk side reactions.

- Molar ratio : A 1.05:1.0 (anhydride:alcohol) ratio maximizes monoester yield (>80% in 6 hours) . Validate outcomes via infrared spectroscopy (IR) to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl group disappearance .

Q. What ethical considerations are critical when designing human sensory studies involving this compound?

- Participant selection : Use stratified sampling to avoid demographic bias and document exclusion criteria (e.g., anosmia, allergies).

- Informed consent : Disclose potential olfactory fatigue risks and provide opt-out options.

- Data anonymization : Separate identifiers from sensory response data to comply with GDPR or institutional review board (IRB) protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s olfactory perception data across studies?

Conflicting reports on odor profiles (e.g., "fresh" vs. "metallic") may arise from contextual perceptual biases, as shown in cross-modal sensory experiments . To reconcile discrepancies:

- Control for contextual variables : Use neutral environments and standardized odorant concentrations.

- Employ triangulation : Combine gas chromatography-olfactometry (GC-O), panelist feedback, and electronic nose systems to correlate molecular data with subjective responses .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate confounding factors like humidity or participant fatigue .

Q. What advanced statistical methods are suitable for analyzing variability in this compound synthesis yields?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).

- Error propagation analysis : Quantify uncertainty in yield calculations using the root-sum-square method, adhering to instrument precision limits (e.g., ±0.1°C for thermocouples) .

- Bayesian inference : Estimate posterior probability distributions for reaction efficiency under non-ideal conditions (e.g., impure reactants) .

Q. How can this compound’s stability under varying storage conditions be systematically evaluated?

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC.

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard conditions (25°C).

- Spectroscopic tracking : Use UV-Vis or FTIR to detect oxidation byproducts (e.g., epoxides) and validate with mass spectrometry .

Q. What methodologies validate this compound’s safety profile in pharmacological applications?

- In vitro toxicology : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity (IC50 values).

- QSAR modeling : Predict metabolite toxicity using software like OECD Toolbox, cross-referenced with acute oral toxicity data (LD50 in rodents) .

- Ethical compliance : Adhere to OECD Test Guidelines 423 for acute toxicity studies and obtain IRB approval for in vivo models .

Methodological Best Practices

- Data management : Store raw chromatograms, spectra, and survey responses in FAIR-aligned repositories (e.g., Zenodo) with DOI assignment .

- Reporting standards : Follow Medicinal Chemistry Research guidelines for experimental details, including reagent purities, instrument models, and statistical thresholds (e.g., p < 0.05) .

- Reproducibility : Publish step-by-step protocols on platforms like Protocols.io , including troubleshooting steps (e.g., catalyst deactivation mitigation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報